

comparative study of boronic esters for specific organic transformations

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Compound of Interest

Compound Name: 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane

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Suzuki-Miyaura Cross-Coupling: A Comparative Analysis of Boronic Esters

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1][2] The choice of the boron reagent, whether a boronic acid or a boronic ester, directly impacts reaction efficiency, stability, and scope.[3][4] This section compares the most commonly used boronic esters: pinacol, neopentyl, and N-methyliminodiacetic acid (MIDA) esters.

Data Presentation: Performance in Suzuki-Miyaura Coupling

The following table summarizes the key performance differences between various boronic esters in a representative Suzuki-Miyaura cross-coupling of an aryl bromide with the corresponding arylboronic ester.

Boronic Ester Type	Stability	Reactivity	Typical Yield	Handling	Key Advantages
Pinacol (Bpin)	High; generally stable to air and moisture. [3][5]	Moderate to high; often requires hydrolysis to the boronic acid for transmetalation.[6]	Good to Excellent	Crystalline solids, easy to handle and purify.[3][7]	Widely available, good balance of stability and reactivity. [8]
Neopentyl Glycol	High	Reportedly more reactive than pinacol esters in some cases. [9]	Good to Excellent	Similar to pinacol esters.	Can offer improved reactivity under anhydrous conditions.[8]
MIDA (N-methyliminodiacetic acid)	Exceptionally high; stable to chromatography and a wide range of reaction conditions. [10][11]	Low; requires a slow-release hydrolysis step to generate the active boronic acid.[10]	Good to Excellent	Crystalline solids, easy to handle.[10]	Enables iterative cross-coupling and use of unstable boronic acids. [10][11]

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic ester.[4][12]

Materials:

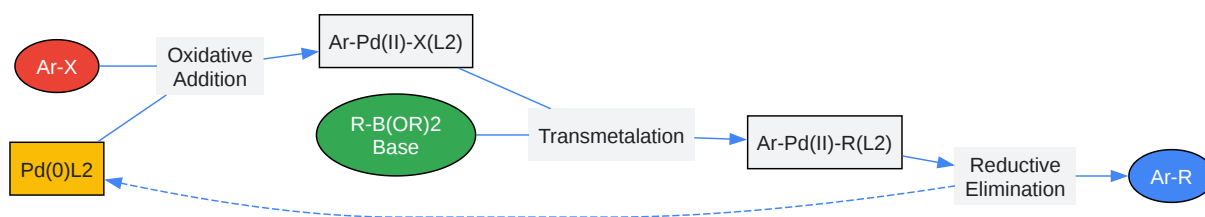
- Aryl halide (1.0 mmol)

- Boronic ester (1.2 mmol)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.02 mmol)
- Base (e.g., K_2CO_3 , 2.0 mmol)
- Solvent (e.g., Toluene/Water 4:1, 5 mL)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, boronic ester, palladium catalyst, and base.
- Add the degassed solvent system via syringe.
- Stir the reaction mixture at 80-100 °C and monitor by TLC or GC/MS.
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous Na_2SO_4 .
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Mandatory Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][13]

Photoredox Catalysis: Boronic Esters as Radical Precursors

Photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions.[14][15] Boronic acids and their esters can serve as effective precursors to generate alkyl and aryl radicals via single-electron transfer.[14][16]

Data Presentation: Comparison of Boronic Species in Photoredox Catalysis

Boronic Species	Activation Method	Reactivity	Typical Yield	Key Advantages
Boronic Acids	Often form trimeric boroxines which are more reactive.[14]	Generally more reactive than esters.[14]	Good to Excellent	High reactivity.
Pinacol Esters (Bpin)	Require activation with a Lewis base (e.g., quinuclidin-3-ol, DMAP) or formation of an electron donor-acceptor (EDA) complex.[14][17]	Less reactive than boronic acids but highly tunable.[14]	Good to Excellent	High stability, broad substrate scope.[16][17]

Experimental Protocol: Representative Photoredox-Mediated C(sp²)-C(sp³) Coupling

This protocol outlines a general procedure for the photoredox-catalyzed coupling of an alkylboronic ester with an electron-deficient olefin.[14]

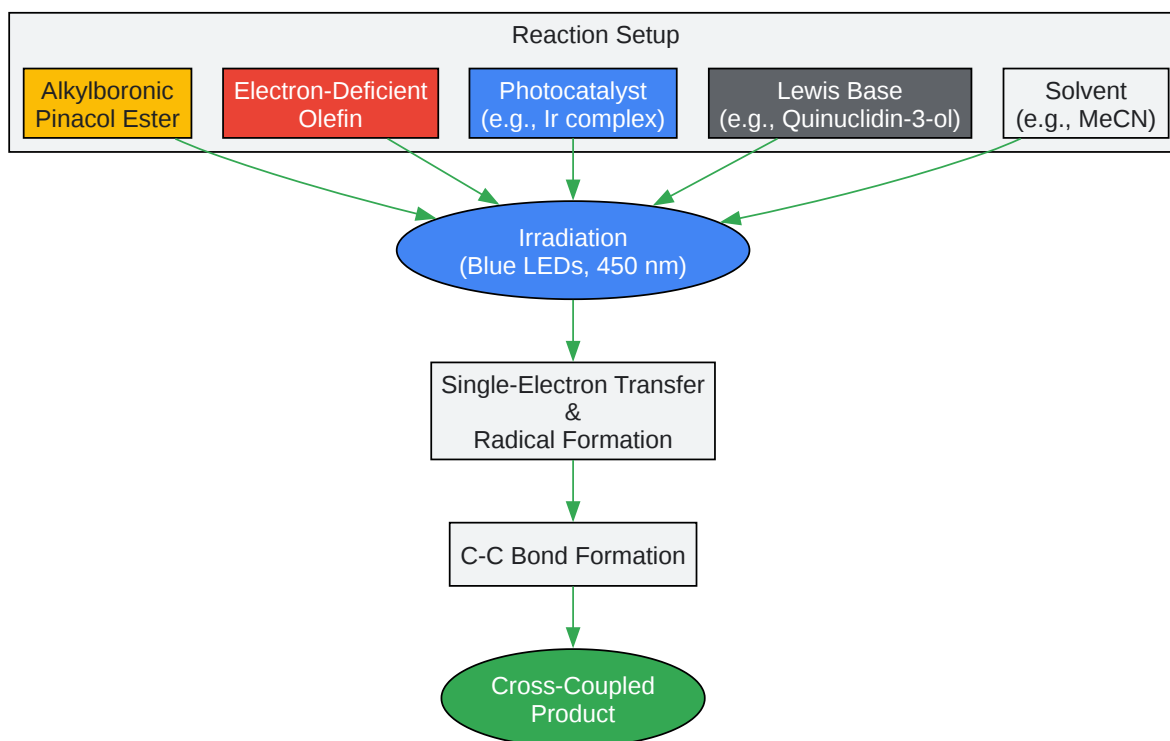
Materials:

- Alkylboronic pinacol ester (0.2 mmol)
- Electron-deficient olefin (0.8 mmol)
- Photocatalyst (e.g., $\text{Ir}[\text{dF}(\text{CF}_3)\text{ppy}]_2(\text{dtbbpy})\text{PF}_6$, 2 mol%)
- Lewis base (e.g., quinuclidin-3-ol, 20 mol%)
- Solvent (e.g., Acetonitrile, 2 mL)
- Blue LED light source (450 nm)

Procedure:

- In a vial, combine the alkylboronic pinacol ester, electron-deficient olefin, photocatalyst, and Lewis base.
- Add the solvent and degas the mixture with argon for 10 minutes.
- Seal the vial and irradiate with a blue LED light source with stirring.
- Monitor the reaction by TLC or GC/MS.
- Upon completion, concentrate the reaction mixture and purify by column chromatography.

Mandatory Visualization: General Workflow for Photoredox Activation of Boronic Esters



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Caption: General experimental workflow for photoredox C-C coupling using boronic esters.

PET-RAFT Polymerization: Boronic Esters as Functional Monomers

Photoinduced Electron Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and architectures.[18] Vinylboronic acid pinacol ester (VBpin) has been successfully employed as a monomer in PET-RAFT polymerization, leading to polymers with dynamic properties.[19]

Data Presentation: Performance of Vinylboronic Acid Pinacol Ester in PET-RAFT

Monomer	Polymerization Control	Molecular Weight Distribution (\bar{M})	Key Features of Polymer
Vinylboronic acid pinacol ester (VBpin)	Good control over molecular weight and dispersity. ^[19]	Typically low ($\bar{M} < 1.3$). ^[19]	Boronic ester functionalities allow for post-polymerization modification and the creation of dynamic covalent bonds. ^[19] ^[20]

Experimental Protocol: Representative PET-RAFT Polymerization of VBpin

This protocol provides a general procedure for the PET-RAFT polymerization of vinylboronic acid pinacol ester.

Materials:

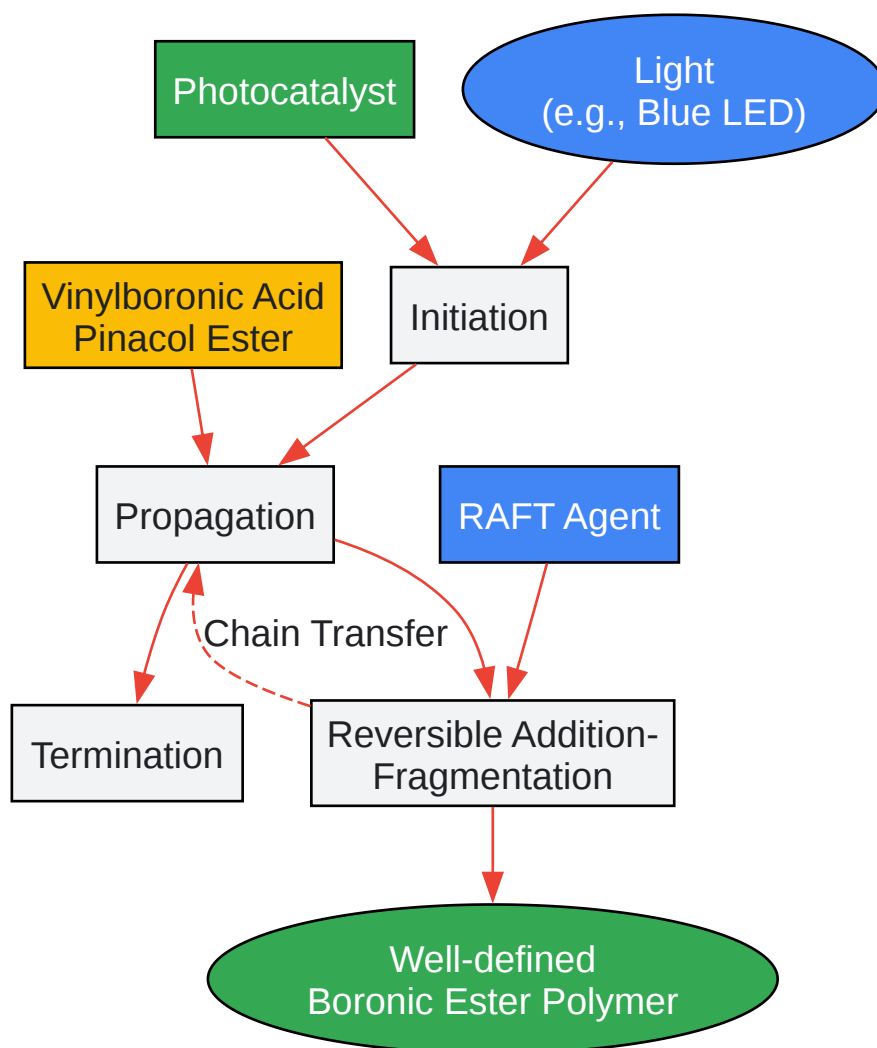
- Vinylboronic acid pinacol ester (VBpin, 1.0 g)
- RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
- Photocatalyst (e.g., fac-Ir(ppy)₃)
- Solvent (e.g., DMF)
- Light source (e.g., blue LED)

Procedure:

- In a Schlenk tube, dissolve VBpin, the RAFT agent, and the photocatalyst in the solvent.
- Degas the solution by three freeze-pump-thaw cycles.
- Backfill with an inert gas (e.g., argon) and place the tube under the light source.

- Stir the reaction at room temperature and monitor the conversion by ^1H NMR.
- After reaching the desired conversion, quench the polymerization by exposing the solution to air and light.
- Precipitate the polymer in a non-solvent (e.g., cold methanol) and dry under vacuum.

Mandatory Visualization: Logical Relationship in PET-RAFT Polymerization



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Caption: Key relationships in the PET-RAFT polymerization of vinylboronic acid pinacol ester.

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